![molecular formula C6H4BrClIN B1444071 4-Bromo-3-chloro-2-iodoaniline CAS No. 1426566-90-6](/img/structure/B1444071.png)
4-Bromo-3-chloro-2-iodoaniline
Overview
Description
4-Bromo-3-chloro-2-iodoaniline (BCI) is an aromatic organic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and has been studied for its potential applications in drug development, biochemistry, and other areas.
Scientific Research Applications
Supramolecular Chemistry
Research by Dey and Desiraju (2004) on the structural comparison of phenoxyanilines highlighted the isostructural nature of derivatives including 4-Bromo-3-chloro-2-iodoaniline analogs. These findings suggest its utility in understanding and designing supramolecular structures based on halogen substitutions, which could have implications for material science and molecular engineering (Dey & Desiraju, 2004).
Electrochemical Studies
Kádár et al. (2001) conducted an electrochemical investigation on halogenated anilines, which provides insights into the electrochemical behavior of compounds structurally related to 4-Bromo-3-chloro-2-iodoaniline. This research could pave the way for applications in electrochemical sensors and organic electronics by understanding the oxidation mechanisms of halogenated anilines (Kádár et al., 2001).
Organic Synthesis and Laboratory Education
Pelter et al. (2004) demonstrated the microscale synthesis of related compounds through the reductive deamination of analogs like 4-Bromo-3-chloro-2-iodoaniline. This study not only advances the methodology in organic synthesis but also contributes to educational practices in chemistry by providing efficient, scalable reactions suitable for undergraduate laboratories (Pelter et al., 2004).
Photodegradation Studies
Investigations into the photochemical behavior of haloanilines by Freccero et al. (2003) offer a foundation for understanding the environmental fate of halogenated compounds, including those related to 4-Bromo-3-chloro-2-iodoaniline. This research has implications for environmental chemistry, particularly in the photodegradation of halogenated organic pollutants (Freccero et al., 2003).
Halogen Bonding in Crystal Engineering
The work by Dey et al. (2003) on the supramolecular equivalence of halogen substituents, including those found in 4-Bromo-3-chloro-2-iodoaniline, underscores the role of halogen atoms in the design of crystal structures. This research is fundamental to the development of new materials with tailored properties through crystal engineering (Dey et al., 2003).
properties
IUPAC Name |
4-bromo-3-chloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBOOQXLEPXAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856628 | |
Record name | 4-Bromo-3-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-iodoaniline | |
CAS RN |
1426566-90-6 | |
Record name | 4-Bromo-3-chloro-2-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426566-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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